1-isobutyl-5-methyl-1H-pyrazole
Overview
Description
1-isobutyl-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isobutyl-5-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 3-methyl-2-butanone and hydrazine hydrate under acidic conditions can yield this compound . Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often employs eco-friendly methodologies such as heterogeneous catalytic systems and ligand-free systems. These methods not only enhance the efficiency of the synthesis but also minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Pyrazoline derivatives
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-isobutyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer and antidiabetic agent.
Industry: The compound is used in the production of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of 1-isobutyl-5-methyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In the case of its anti-inflammatory effects, the compound inhibits the production of pro-inflammatory cytokines by modulating the activity of specific enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-1H-pyrazole
- 1-ethyl-5-methyl-1H-pyrazole
- 1-isopropyl-3-methyl-1H-pyrazole
Uniqueness
1-isobutyl-5-methyl-1H-pyrazole stands out due to its unique isobutyl group, which imparts distinct physicochemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-1-(2-methylpropyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)6-10-8(3)4-5-9-10/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTRUYSGAWGMAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279507 | |
Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405548-41-6 | |
Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405548-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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